BPR1J-097 (CAS 1327167-19-0) is a novel, highly potent, and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), featuring a distinct sulphonamide pharmacophore [1]. With an IC50 of 11 nM against FLT3, it demonstrates high selectivity over related kinases such as FLT1, KDR, and Aurora kinases, making it a precision tool for acute myeloid leukemia (AML) research . In procurement and material selection, BPR1J-097 is primarily evaluated for its ability to maintain nanomolar potency across both wild-type FLT3 and clinically relevant mutations (FLT3-ITD, FLT3-D835Y)[1]. Its availability in both free base and hydrochloride salt forms allows buyers to tailor their procurement to specific solubility requirements for in vitro assays or in vivo intravenous dosing formulations .
Substituting BPR1J-097 with generic multi-targeted tyrosine kinase inhibitors (such as midostaurin or linifanib) or alternative urea-based scaffolds often compromises experimental integrity in AML models [1]. Generic multi-kinase inhibitors exhibit broader off-target effects against VEGFR or PDGFR, complicating the isolation of FLT3-specific apoptotic pathways[1]. Furthermore, structure-activity relationship (SAR) data reveals that the specific meta-sulphonamide group of BPR1J-097 is critical for its binding affinity; direct substitution with a urea group leads to a pronounced loss in cellular potency [1]. Additionally, failing to specify the correct salt form (free base vs. hydrochloride) during procurement can lead to precipitation in aqueous buffers, ruining in vivo dosing regimens and leading to inconsistent pharmacokinetic profiles .
Procurement decisions for BPR1J-097 must account for the physical form of the compound. The hydrochloride salt form achieves an aqueous solubility of 2 mg/mL (3.62 mM) . In contrast, the free base (CAS 1327167-19-0) has poor aqueous solubility, requiring organic solvents like DMSO (10 mg/mL) or DMF (30 mg/mL), and achieving only 0.14 mg/mL in a 1:6 DMF:PBS mixture.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 2 mg/mL (Hydrochloride salt) |
| Comparator Or Baseline | 0.14 mg/mL in DMF:PBS 1:6 (Free base) |
| Quantified Difference | >14-fold higher aqueous solubility for the salt form |
| Conditions | H2O with ultrasonic assistance vs. DMF:PBS (pH 7.2) buffer |
Selecting the hydrochloride salt form is critical for formulating stable intravenous doses in animal models without relying on high concentrations of toxic organic co-solvents.
In comparative murine xenograft studies using subcutaneously growing MOLM-13 tumors (>2000 mm3), BPR1J-097 demonstrated superior efficacy over the benchmark FLT3/VEGFR inhibitor ABT-869 (Linifanib) [1]. At an equivalent dose of 25 mg/kg, BPR1J-097 induced significant tumor shrinkage and prolonged disappearance of tumors, whereas ABT-869 failed to achieve the same level of regression[1].
| Evidence Dimension | In vivo tumor shrinkage |
| Target Compound Data | Significant shrinkage and prolonged disappearance at 25 mg/kg |
| Comparator Or Baseline | Inferior regression with ABT-869 at 25 mg/kg |
| Quantified Difference | Qualitatively superior tumor regression and halted growth |
| Conditions | MOLM-13 murine xenograft model, >2000 mm3 initial tumor size, intravenous dosing |
Justifies the procurement of BPR1J-097 over older, broader multi-kinase inhibitors for targeted FLT3-ITD in vivo modeling where robust tumor regression is required.
The structural design of BPR1J-097 relies on a specific meta-sulphonamide group on the phenyl ring [1]. Structure-activity relationship (SAR) studies demonstrated that replacing this sulphonamide pharmacophore with a urea group resulted in a significant loss of cellular potency against FLT3-ITD leukemic cells[1].
| Evidence Dimension | Cellular potency against FLT3-ITD |
| Target Compound Data | Potent growth inhibition (MOLM-13 GC50 = 21 nM) |
| Comparator Or Baseline | Urea-substituted analogs |
| Quantified Difference | Significant loss of potency upon urea substitution |
| Conditions | In vitro cell viability assays on FLT3-ITD leukemic cells |
Guides medicinal chemists and procurement teams away from generic urea-based FLT3 scaffolds when targeting this specific binding pocket.
BPR1J-097 maintains its inhibitory potency across both wild-type and mutated forms of FLT3[1]. It suppresses the phosphorylation of FLT3-WT, the internal tandem duplication mutant (FLT3-ITD), and the point mutation variant (FLT3-D835Y) at concentrations as low as 10 nM [1].
| Evidence Dimension | Phosphorylation inhibition concentration |
| Target Compound Data | 10 nM for FLT3-WT, FLT3-ITD, and FLT3-D835Y |
| Comparator Or Baseline | Untreated baseline / Vehicle control |
| Quantified Difference | Uniform suppression of phosphorylation at 10 nM across all three variants |
| Conditions | HEK 293T cells transfected with FLT3 plasmids, 2-hour incubation |
Allows researchers to procure a single inhibitor compound for use across multiple mutant cell lines without losing target engagement, streamlining assay workflows.
Utilizing the hydrochloride salt form of BPR1J-097 for intravenous dosing in MOLM-13 or MV4-11 murine models, where high aqueous solubility and superior tumor regression compared to benchmark inhibitors like ABT-869 are required[1].
Employing BPR1J-097 as a benchmark inhibitor in cell viability and phosphorylation assays targeting FLT3-ITD and FLT3-D835Y mutations, leveraging its consistent ~10 nM potency across variants to ensure reproducible target engagement [1].
Using the compound as a highly selective FLT3 control when screening new drug candidates, taking advantage of its weak activity against FLT1, KDR, and Aurora kinases to establish a clean baseline without off-target VEGFR/PDGFR interference .